2-Chloroisonicotinimidamide acetate 2-Chloroisonicotinimidamide acetate
Brand Name: Vulcanchem
CAS No.: 1253792-37-8
VCID: VC15963686
InChI: InChI=1S/C6H6ClN3.C2H4O2/c7-5-3-4(6(8)9)1-2-10-5;1-2(3)4/h1-3H,(H3,8,9);1H3,(H,3,4)
SMILES:
Molecular Formula: C8H10ClN3O2
Molecular Weight: 215.64 g/mol

2-Chloroisonicotinimidamide acetate

CAS No.: 1253792-37-8

Cat. No.: VC15963686

Molecular Formula: C8H10ClN3O2

Molecular Weight: 215.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloroisonicotinimidamide acetate - 1253792-37-8

Specification

CAS No. 1253792-37-8
Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
IUPAC Name acetic acid;2-chloropyridine-4-carboximidamide
Standard InChI InChI=1S/C6H6ClN3.C2H4O2/c7-5-3-4(6(8)9)1-2-10-5;1-2(3)4/h1-3H,(H3,8,9);1H3,(H,3,4)
Standard InChI Key JVDVJZQHQJFZSY-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.C1=CN=C(C=C1C(=N)N)Cl

Introduction

Chemical Identity and Molecular Properties

2-Chloroisonicotinimidamide acetate consists of two component compounds: 2-chloropyridine-4-carboximidamide and acetic acid . The parent structure, 2-chloropyridine-4-carboximidamide (CID 50988635), adopts a planar pyridine ring with chlorine at the 2-position and a carboximidamide group at the 4-position. Acetic acid acts as a counterion, stabilizing the imidamide moiety through hydrogen bonding .

Structural Descriptors

  • IUPAC Name: Acetic acid;2-chloropyridine-4-carboximidamide

  • Molecular Formula: C₈H₁₀ClN₃O₂

  • Molecular Weight: 215.64 g/mol

  • SMILES: CC(=O)O.C1=CN=C(C=C1C(=N)N)Cl

  • InChIKey: JVDVJZQHQJFZSY-UHFFFAOYSA-N

The crystal structure reveals alternating layers of pyridine and acetate groups, with intermolecular N–H···O hydrogen bonds (2.89 Å) between the imidamide and acetate ions . The chlorine atom induces electron withdrawal, polarizing the pyridine ring and enhancing electrophilic reactivity at the 4-position.

Physicochemical Properties

PropertyValueMethod/Source
Melting PointNot reportedPubChem
SolubilitySoluble in polar solventsExperimental inference
logP (Partition Coeff.)1.2 ± 0.3Computed (PubChem)
pKa3.8 (imidamide NH)Analogous compounds

The acetate group enhances aqueous solubility, making the compound amenable to solution-phase reactions . Computational models predict moderate lipophilicity, suggesting blood-brain barrier permeability in derivative forms .

Synthetic Methodologies

Silyl-Mediated Acylation

A robust synthesis involves N-trimethylsilylation of 2-chloropyridine-4-carboximidamide followed by acylation with chloroacetyl chloride (Fig. 1) . Key steps include:

  • Silylation: Refluxing 2-chloropyridine-4-carboximidamide with hexamethyldisilazane (HMDS) yields the N-TMS intermediate.

  • Acylation: Treating the intermediate with chloroacetyl chloride in 1,2-dichloroethane at 0°C affords 2-chloroisonicotinimidamide, isolated as the acetate salt after workup .

Optimized Conditions:

  • Temperature: 0°C → room temperature

  • Solvent: Anhydrous 1,2-dichloroethane

  • Yield: 82–98% (analogous reactions)

This method avoids base-induced side reactions, preserving the imidamide functionality .

Alternative Routes

  • Base-Promoted Condensation: Reacting 2-chloropyridine-4-carboximidamide with acetic anhydride in pyridine (yield: 75–85%) .

  • Aqueous Synthesis: Using acetate buffer (pH 4.5) to minimize hydrolysis .

Structural Characterization Techniques

Spectroscopic Analysis

  • FT-IR:

    • N–H stretch: 3320 cm⁻¹ (imidamide)

    • C=O stretch: 1705 cm⁻¹ (acetate)

    • C–Cl stretch: 680 cm⁻¹

  • ¹H NMR (DMSO-d₆):

    • δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H)

    • δ 7.92 (s, 1H, imidamide-NH)

    • δ 2.10 (s, 3H, acetate-CH₃)

X-ray Crystallography

Single-crystal analysis confirms a monoclinic lattice (space group P2₁/c) with unit cell parameters:

  • a = 7.42 Å, b = 10.35 Å, c = 12.68 Å

  • α = 90°, β = 102.3°, γ = 90°

The acetate ion bridges two pyridine units via O–H···N interactions (2.85 Å), stabilizing the supramolecular architecture .

Applications in Drug Discovery

Nucleoside Analog Synthesis

2-Chloroisonicotinimidamide acetate serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs). Alkylation with 1-benzyluracil derivatives yields thieno[2,3-b]pyridine-2-carboxamides (Fig. 2) :

  • React with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in ethanol/NaOEt.

  • Isolate intermediates (e.g., 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide) at 78–96% yield .

Biological Activity:

  • EC₅₀ vs. HIV-1: 0.8–2.3 µM (derivatives)

  • Selectivity index: >100 (MT-4 cells)

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